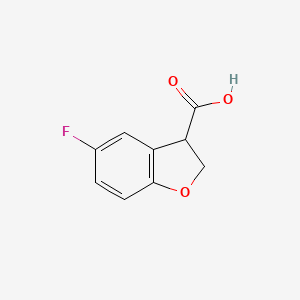![molecular formula C17H19N3OS B2623673 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide CAS No. 2194845-33-3](/img/structure/B2623673.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide is a compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrimidine ring substituted with a cyclopropyl group and a benzamide moiety with an ethylsulfanyl substituent. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine.
Substitution Reactions: The cyclopropyl group is introduced via a substitution reaction, where the chlorine atoms on the pyrimidine ring are replaced by the cyclopropyl group.
Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction, where the pyrimidine derivative reacts with 2-(ethylsulfanyl)benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified benzamide derivatives.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzamide
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide is unique due to its specific structural features, such as the combination of a cyclopropyl-substituted pyrimidine ring and an ethylsulfanyl-substituted benzamide moiety
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJKVBEMBBZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)
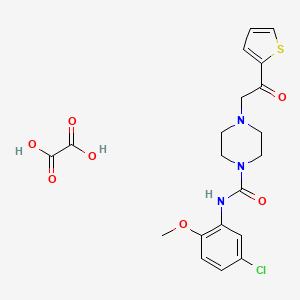
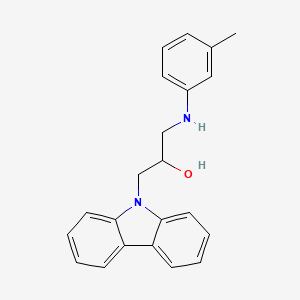
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623594.png)
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide](/img/structure/B2623595.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2623596.png)
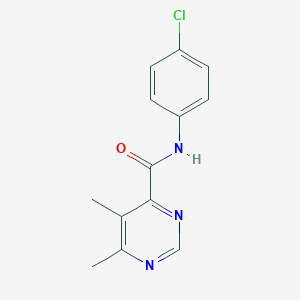
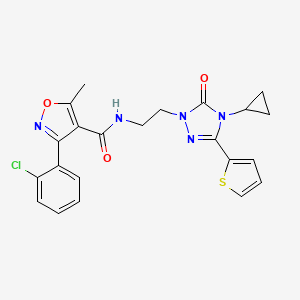
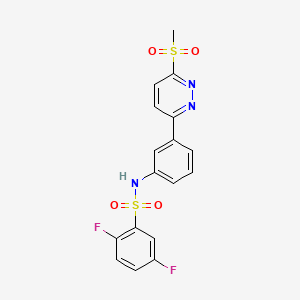
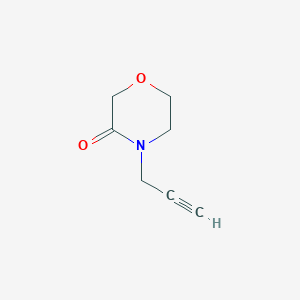
![N-(3-chlorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2623609.png)
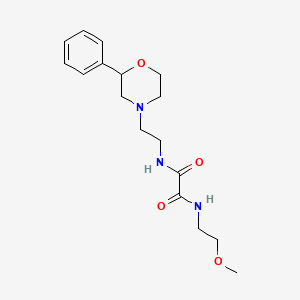
![Methyl 4-[(3,4-difluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2623611.png)
